molecular formula C20H24N4OS B2957218 (E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1904645-89-1

(E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2957218
CAS No.: 1904645-89-1
M. Wt: 368.5
InChI Key: CNZFGVVBVKFDHR-BQYQJAHWSA-N
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Description

(E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H24N4OS and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

(E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide has applications in the field of chemical synthesis. For instance, it's involved in the reaction of enamino amides with dimethyl acetylenedicarboxylate (DMAD), influenced by the stereochemistry of intermediates and the amine component of the enamine system (Nuvole & Paglietti, 1989). Similarly, its structural features and packing are crucial in the preparation of redox-active polymers (Goswami et al., 2015).

Heterocyclic Compound Synthesis

This compound is also utilized in synthesizing new heterocyclic systems, such as derivatives for anti-inflammatory activity (Annapurna & Jalapathi, 2014), and in the coupling of α-amino acid derivatives for constructing indolizidine, quinolizidine, and piperidine systems (Pinho, Procter, & Burtoloso, 2013).

Anticancer Agent Development

In the field of medicinal chemistry, this compound is involved in synthesizing novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. These derivatives have shown promising results against various cancer cell lines (Sroor et al., 2020).

Antibacterial and Anticancer Evaluation

Furthermore, its derivatives have been evaluated for antibacterial and anticancer activity, with some showing potent effects against specific bacterial strains and tumor cell lines (Bondock & Gieman, 2015).

Polymer Chemistry

In polymer chemistry, it's used in the stereospecific anionic polymerization of N, N-dialkylacrylamides and for synthesizing new multifunctional N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group, important for homopolymerization and copolymerization (Kobayashi et al., 1999), (Ling & Habicher, 2001).

Acrylamide Research

Lastly, the compound is relevant in the broader context of acrylamide research, particularly regarding its chemistry, biochemistry, and safety. This encompasses understanding its formation in food processing and its potential health impacts (Friedman, 2003).

Properties

IUPAC Name

(E)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c25-20(8-7-17-5-3-13-26-17)21-16-9-11-24(12-10-16)19-14-15-4-1-2-6-18(15)22-23-19/h3,5,7-8,13-14,16H,1-2,4,6,9-12H2,(H,21,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZFGVVBVKFDHR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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